molecular formula C18H27BN2O4 B1458350 2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1628017-79-7

2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1458350
M. Wt: 346.2 g/mol
InChI Key: SFFFBEIBSUGYAW-UHFFFAOYSA-N
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Description

The compound is a derivative of boronic acids, which are commonly used in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .


Chemical Reactions Analysis

As a boronic acid derivative, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Morpholine and acetamide derivatives demonstrate significant antimicrobial and antifungal activities. For instance, compounds synthesized with morpholine as a core structure have been reported to show activity against various microbial species. A study by Gul et al. (2017) found that 2,5-disubstituted 1,3,4-oxadiazole compounds, incorporating morpholine, exhibited notable antimicrobial and hemolytic activities, suggesting their potential for further biological screening and application trials in antimicrobial therapies Gul et al., 2017. Similarly, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide were identified as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species, indicating their relevance in developing new antifungal treatments Bardiot et al., 2015.

DNA and Protein Binding Studies

Compounds incorporating morpholine and acetamide groups have been explored for their interactions with DNA and proteins, offering insights into drug design and molecular biology. Raj (2020) described the synthesis of novel paracetamol derivatives that exhibited DNA-binding interactions through intercalation, as well as strong binding with bovine serum albumin (BSA), a model for protein interactions. These findings suggest applications in understanding drug-DNA and drug-protein interactions, which are crucial in the design of therapeutic agents Raj, 2020.

Material Science and Corrosion Inhibition

Morpholine derivatives have been investigated in material science, particularly in corrosion inhibition. Nasser and Sathiq (2017) studied Mannich bases, including morpholine-clubbed compounds, as corrosion inhibitors for mild steel in sulfuric acid solutions. Their research demonstrates the potential of these compounds in industrial applications where corrosion resistance is critical Nasser & Sathiq, 2017.

properties

IUPAC Name

2-morpholin-4-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)20-16(22)13-21-9-11-23-12-10-21/h5-8H,9-13H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFFBEIBSUGYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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